molecular formula C7H5NO4 B147513 Pyridine-3,4-dicarboxylic acid CAS No. 490-11-9

Pyridine-3,4-dicarboxylic acid

Cat. No. B147513
Key on ui cas rn: 490-11-9
M. Wt: 167.12 g/mol
InChI Key: MUYSADWCWFFZKR-UHFFFAOYSA-N
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Patent
US05616709

Procedure details

Under nitrogen atmosphere a suspension of a 97% pure 3,4-pyridine dicarboxylic acid (152 g, 0.88 mol) in acetic anhydride (450 mL) was heated to reflux and a complete solution was obtained. Once refluxing temperature was reached, solvent was removed by distillation at atmospheric pressure (about 400 mL were collected) over a period of about 1 hour. Vapors temperature was observed to increase from about 132° C. to 140° C. and distillation was stopped when internal temperature reached 150°-155° C. The reaction mixture was cooled to 70° C. and tert-BuOMe (450 mL) was added dropwise under stirring. A dark grey solid precipitated at about 40° C. while temperature was spontaneously let reach 20°-25° C. The suspension was further cooled to 0°-5° C. and stirred for two hours. Under nitrogen blanket the dark grey precipitate was collected by filtration, washed with tert-BuOMe (100 mL) and dried under vacuum (20 torr; 30° C.; 2 h) to yield 3,4-pyridine dicarboxylic acid anhydride (100 g; yield 76%) which was directly used in the next step.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]([OH:9])=O)=[C:3]([C:10]([OH:12])=[O:11])[CH:2]=1>C(OC(=O)C)(=O)C>[N:1]1[CH:6]=[CH:5][C:4]2[C:7]([O:12][C:10](=[O:11])[C:3]=2[CH:2]=1)=[O:9]

Inputs

Step One
Name
Quantity
152 g
Type
reactant
Smiles
N1=CC(=C(C=C1)C(=O)O)C(=O)O
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
a complete solution was obtained
TEMPERATURE
Type
TEMPERATURE
Details
Once refluxing temperature
CUSTOM
Type
CUSTOM
Details
solvent was removed by distillation at atmospheric pressure (about 400 mL were collected) over a period of about 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to increase from about 132° C. to 140° C.
DISTILLATION
Type
DISTILLATION
Details
distillation
CUSTOM
Type
CUSTOM
Details
reached 150°-155° C
ADDITION
Type
ADDITION
Details
tert-BuOMe (450 mL) was added dropwise
CUSTOM
Type
CUSTOM
Details
A dark grey solid precipitated at about 40° C. while temperature
CUSTOM
Type
CUSTOM
Details
was spontaneously let reach 20°-25° C
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was further cooled to 0°-5° C.
STIRRING
Type
STIRRING
Details
stirred for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Under nitrogen blanket the dark grey precipitate was collected by filtration
WASH
Type
WASH
Details
washed with tert-BuOMe (100 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum (20 torr; 30° C.; 2 h)
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
N1=CC2=C(C=C1)C(=O)OC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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